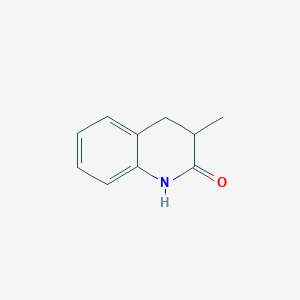
3-Methyl-3,4-dihydroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
3-Methyl-3,4-dihydroquinolin-2(1H)-one has been investigated for its potential therapeutic effects. Notable applications include:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
- Antidepressant Properties : Studies have shown that derivatives of dihydroquinolinones can act as novel antidepressants. The central nervous system-stimulating activity of these compounds suggests their potential in treating mood disorders .
- Antiviral Activity : Certain derivatives have demonstrated effectiveness against viral infections, including activity against the Epstein-Barr virus, which could lead to new antiviral therapies .
Organic Synthesis
The versatility of this compound in organic synthesis is notable:
- Synthesis of Bioactive Molecules : The compound serves as a precursor in the synthesis of various bioactive molecules. Its structural framework allows for modifications that can enhance biological activity or selectivity .
- Redox-Triggered Synthesis : A recent development involves a redox-neutral hydride-transfer method to create substituted derivatives of DHQO. This technique allows for the selective synthesis of compounds with tailored properties .
Material Science
In material science, this compound has potential applications:
- Fluorescent Materials : Compounds derived from DHQO have been explored for their fluorescent properties, which can be utilized in sensors and imaging applications. The ability to modify the electronic properties of DHQO makes it suitable for designing materials with specific optical characteristics.
Case Study 1: Antimicrobial Efficacy
A study demonstrated the antimicrobial efficacy of this compound against several bacterial strains. The compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a lead compound for drug development.
Case Study 2: Antidepressant Activity
In preclinical trials, derivatives of DHQO were tested for their antidepressant effects using animal models. Results indicated a significant reduction in depressive-like behaviors, supporting further investigation into its mechanism of action and therapeutic potential.
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against multiple pathogens |
| Antidepressant Properties | Significant reduction in depressive behaviors | |
| Organic Synthesis | Synthesis of Bioactive Molecules | Versatile precursor for drug development |
| Redox-Triggered Synthesis | Selective synthesis of derivatives | |
| Material Science | Fluorescent Materials | Potential use in sensors and imaging |
Propriétés
Formule moléculaire |
C10H11NO |
|---|---|
Poids moléculaire |
161.2 g/mol |
Nom IUPAC |
3-methyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H11NO/c1-7-6-8-4-2-3-5-9(8)11-10(7)12/h2-5,7H,6H2,1H3,(H,11,12) |
Clé InChI |
DBWYGOJLDBJJLU-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2NC1=O |
SMILES canonique |
CC1CC2=CC=CC=C2NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















